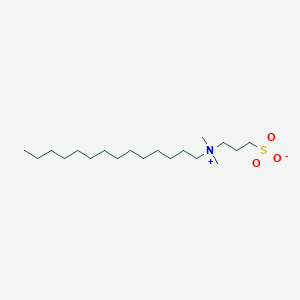![molecular formula C14H13N5O2S2 B014283 S-[2-(4-Azidosalicylamido)etiltio]-2-tiopirimidina CAS No. 164575-82-0](/img/structure/B14283.png)
S-[2-(4-Azidosalicylamido)etiltio]-2-tiopirimidina
Descripción general
Descripción
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine: is a specialized chemical compound known for its unique properties and applications in scientific research. It is a radioionatable, cleavable, and photoactivable cross-linking agent, which makes it highly valuable in various biochemical and molecular biology experiments .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine is used as a cross-linking agent to study the interactions between different molecules. Its photoactivable nature allows for precise control over the cross-linking process .
Biology: In biological research, the compound is employed to investigate protein-protein interactions and to label specific proteins with radioactive isotopes. This helps in understanding the structure and function of proteins in various biological processes .
Medicine: In medical research, S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine is used in the development of diagnostic tools and therapeutic agents. Its ability to form stable cross-links with biomolecules makes it valuable in the design of targeted drug delivery systems .
Industry: In the industrial sector, the compound is used in the production of specialized materials and in the development of new technologies for biochemical analysis .
Mecanismo De Acción
Target of Action
It is known to be a radioionatable, cleavable, photoactivable cross-linking agent . This suggests that it may interact with a variety of biological molecules, depending on the specific experimental conditions.
Mode of Action
S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine acts as a cross-linking agent . It forms covalent bonds between different molecules, thereby altering their physical and chemical properties. The compound is photoactivable, meaning it becomes reactive when exposed to light. It is also cleavable, allowing the cross-links to be broken under certain conditions .
Result of Action
The molecular and cellular effects of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine’s action depend on the specific molecules it cross-links . By forming covalent bonds between different molecules, it can alter their structure and function, potentially leading to changes in cellular processes.
Action Environment
The action of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine can be influenced by various environmental factors . For example, its photoactivable nature means that light exposure can trigger its reactivity. Additionally, the cleavability of the cross-links it forms could be influenced by factors such as pH and temperature.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine involves multiple steps, starting with the preparation of the 4-azidosalicylic acid derivativeThe reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
Types of Reactions: S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The azido group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of azido derivatives .
Comparación Con Compuestos Similares
S-[2-(Iodo-4-azidosalicylamido)ethylthio]-2-thiopyridine: This compound is similar in structure but contains an iodine atom, which can be used for different types of labeling and cross-linking experiments.
Bis[2-(4-azidosalicylamido)ethyl] Disulfide: This compound contains a disulfide bond and is used in similar applications but offers different reactivity and stability properties.
Uniqueness: S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine is unique due to its combination of radioionatable, cleavable, and photoactivable properties. This makes it highly versatile and valuable in a wide range of scientific research applications .
Propiedades
IUPAC Name |
4-azido-2-hydroxy-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S2/c15-19-18-10-4-5-11(12(20)9-10)14(21)17-7-8-22-23-13-3-1-2-6-16-13/h1-6,9,20H,7-8H2,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELWNIMQOUETBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402768 | |
| Record name | S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164575-82-0 | |
| Record name | S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine interact with proteins and what are the downstream effects?
A1: S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) interacts with proteins through a two-step process. First, the 2-thiopyridyl group forms a cleavable disulfide bond with cysteine residues. [] This allows for targeted incorporation of AET into proteins. Second, upon exposure to UV light, the 4-azidosalicylamido group becomes photoactivated and forms covalent cross-links with nearby molecules. [] This cross-linking allows researchers to study protein-protein interactions and identify neighboring protein domains within multiprotein complexes. []
Q2: What are the structural characteristics of AET?
A2: While the provided abstract doesn't explicitly state the molecular formula or weight of AET, it does mention a key structural characteristic: a relatively short linker arm between the 2-thiopyridyl moiety and the 4-azidosalicylamido moiety. [] This short linker arm distinguishes AET from a similar compound, S-[2-[N-[4-(4-azidosalicylamido)butyl]carbomoyl]ethylthio]-2-thiopyridine (APDP). [] The short linker arm may influence the cross-linking efficiency and specificity of AET compared to compounds with longer linkers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B14240.png)
